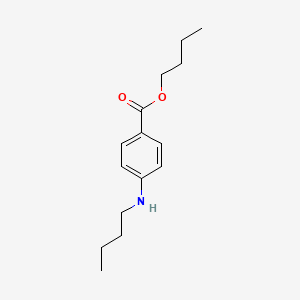
Butyl p-butylaminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl p-butylaminobenzoate, also known as butamben, is a local anesthetic compound. It is an ester of 4-aminobenzoic acid and butanol. This compound is primarily used for its anesthetic properties, particularly in topical applications due to its low water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl p-butylaminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield the final product . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with butanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl p-butylaminobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and butanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Butyl p-butylaminobenzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and membrane interactions.
Medicine: Utilized as a local anesthetic in topical formulations for pain relief.
Industry: Employed in the formulation of topical anesthetic products and in research on drug delivery systems.
Mechanism of Action
Butyl p-butylaminobenzoate exerts its anesthetic effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, reducing electrical excitability and blocking impulse transmission. Additionally, it acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another ester of 4-aminobenzoic acid, used as a local anesthetic.
Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic in dental procedures.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in spinal anesthesia.
Uniqueness
Butyl p-butylaminobenzoate is unique due to its low water solubility, making it suitable for topical applications where prolonged anesthetic effects are desired . Unlike other similar compounds, it is not commonly used in injectable forms due to its poor solubility in water .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
butyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-16-14-9-7-13(8-10-14)15(17)18-12-6-4-2/h7-10,16H,3-6,11-12H2,1-2H3 |
InChI Key |
KRNUEIBLNHKQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















